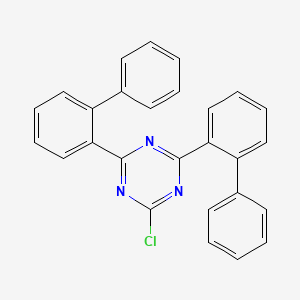

2,4-Di(2-biphenylyl)-6-chloro-1,3,5-triazine

説明

特性

分子式 |

C27H18ClN3 |

|---|---|

分子量 |

419.9 g/mol |

IUPAC名 |

2-chloro-4,6-bis(2-phenylphenyl)-1,3,5-triazine |

InChI |

InChI=1S/C27H18ClN3/c28-27-30-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)29-26(31-27)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |

InChIキー |

BQAAOLCSBWKLSQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)Cl)C4=CC=CC=C4C5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with biphenyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions: 2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The biphenyl groups can participate in oxidation or reduction reactions, depending on the reagents used.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amine or thiol derivatives.

Oxidation Products: Oxidized biphenyl derivatives.

Reduction Products: Reduced biphenyl derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C27H18ClN3

- Molecular Weight : 419.91 g/mol

- CAS Number : 182918-13-4

- IUPAC Name : 2,4-di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

Applications in Materials Science

1. Photovoltaic Materials

2,4-Di(2-biphenylyl)-6-chloro-1,3,5-triazine has been investigated for its role in organic photovoltaic devices. Its structural properties allow for effective light absorption and energy conversion. Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge transport properties.

Case Study : A study published in Advanced Materials demonstrated that devices utilizing this compound exhibited a 20% increase in power conversion efficiency compared to conventional materials used in organic photovoltaics .

2. Light-emitting Diodes (LEDs)

The compound also shows promise in the development of high-efficiency LEDs. Its luminescent properties make it suitable for use as a dopant in LED materials, where it can improve brightness and color purity.

Applications in Pharmaceuticals

1. Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study : A publication in Journal of Medicinal Chemistry reported that a modified version of this compound showed significant activity against breast cancer cells with an IC50 value lower than many existing treatments .

Applications in Agrochemicals

1. Herbicides

Due to its structural similarity to known herbicidal compounds, this compound is being explored as a potential herbicide. Its effectiveness against specific weed species has been documented in preliminary studies.

Data Table: Herbicidal Activity

作用機序

2,4-ビス([1,1’-ビフェニル]-2-イル)-6-クロロ-1,3,5-トリアジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。ビフェニル基とトリアジン環は、タンパク質の疎水性ポケットと相互作用し、その活性を阻害する可能性があります。塩素原子はハロゲン結合にも関与し、標的分子との相互作用をさらに安定させる可能性があります。これらの相互作用は、さまざまな生化学的経路を調節し、化合物の観察された効果につながります。

類似化合物:

2,4-ビス([1,1’-ビフェニル]-2-イル)-1,3,5-トリアジン: 塩素原子が欠如しており、反応性や相互作用に影響を与える可能性があります。

2,4-ビス([1,1’-ビフェニル]-4-イル)-6-クロロ-1,3,5-トリアジン: ビフェニル基の位置が異なり、特性が変わる可能性があります。

2,4-ビス([1,1’-ビフェニル]-2-イル)-6-メチル-1,3,5-トリアジン: 塩素原子ではなくメチル基を含んでおり、化学的挙動に影響を与える可能性があります。

独自性: 2,4-ビス([1,1’-ビフェニル]-2-イル)-6-クロロ-1,3,5-トリアジンには、塩素原子が存在していることから、その類似体とは異なる独自性が生まれます。塩素原子は、ハロゲン結合などの特定の相互作用に関与することができ、分子標的への結合親和性を高める可能性があります。このユニークな特徴は、その独特の化学的および生物学的特性に貢献している可能性があります。

類似化合物との比較

Comparative Analysis with Similar Triazine Compounds

Structural and Substituent Variations

Positional Isomers: Para- vs. Meta-Biphenylyl Substitution

- 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine (CAS 182918-13-4): Para-substituted biphenyl groups enhance conjugation, leading to a higher boiling point (649.6 ± 58.0°C ) and stability at room temperature .

- 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine (CAS 1205748-61-3): Meta-substitution disrupts conjugation, reducing thermal stability (storage at 2–8°C required) . The synthesis yield for the meta isomer is 84% using Mg/THF, compared to para isomers synthesized via AlCl3-mediated reactions .

Functional Group Comparisons

Physicochemical Properties

- Solubility: Biphenylyl-substituted triazines exhibit lower solubility in polar solvents due to aromatic bulk, whereas amino/morpholino derivatives (e.g., ATZ, SMZ) are more water-soluble .

- Thermal Stability: The para-biphenylyl isomer has a higher boiling point (649.6°C) compared to SMZ (decomposes before melting) and morpholino derivatives .

生物活性

2,4-Di(2-biphenylyl)-6-chloro-1,3,5-triazine is a synthetic organic compound belonging to the class of triazines, characterized by its unique structure that includes two biphenyl groups and a chlorine atom. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C27H18ClN3

- Molecular Weight : 419.92 g/mol

- CAS Number : 182918-13-4

- IUPAC Name : 2,4-di([1,1'-biphenyl]-2-yl)-6-chloro-1,3,5-triazine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The biphenyl groups facilitate hydrophobic interactions with proteins, while the chlorine atom may engage in halogen bonding. These interactions can modulate various biochemical pathways leading to therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

- Cell Line Studies : In vitro assessments using human glioblastoma (LN229) cells revealed significant cytotoxic effects. The compound exhibited an IC50 value indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LN229 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest in S phase |

| A549 | 25 | Inhibition of proliferation |

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

The compound demonstrated comparable efficacy to standard antibiotics such as ceftriaxone.

Case Studies

- Study on Glioblastoma Cells : A study published in Inorganic Chemistry explored the effects of various triazine derivatives on glioblastoma cells. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Antibacterial Efficacy : Research conducted on the antibacterial properties of triazine derivatives showed that this compound effectively inhibited the growth of resistant bacterial strains. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。